molecular formula C16H14N4S B483634 6-(1-Naphthyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 904006-36-6

6-(1-Naphthyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B483634
CAS No.: 904006-36-6
M. Wt: 294.4g/mol
InChI Key: ACYGGUXBWSEFBK-UHFFFAOYSA-N
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Description

6-(1-Naphthyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.

Preparation Methods

The synthesis of 6-(1-Naphthyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

6-(1-Naphthyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and other catalytic agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(1-Naphthyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects . The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.

Comparison with Similar Compounds

6-(1-Naphthyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6-naphthalen-1-yl-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4S/c1-2-6-14-17-18-16-20(14)19-15(21-16)13-10-5-8-11-7-3-4-9-12(11)13/h3-5,7-10H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYGGUXBWSEFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1N=C(S2)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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